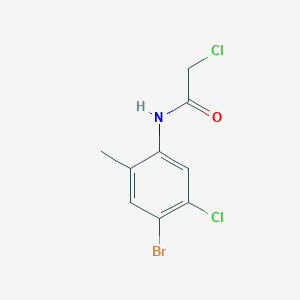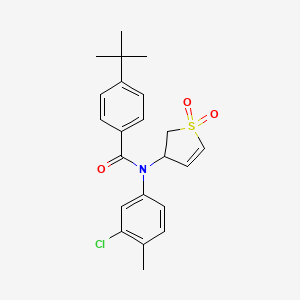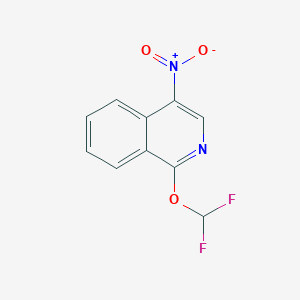
1-(Difluoromethoxy)-4-nitroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Difluoromethoxy)-4-nitroisoquinoline” is a chemical compound that contains an isoquinoline backbone, a nitro group (-NO2), and a difluoromethoxy group (-OCHF2). Isoquinolines are a type of heterocyclic aromatic organic compound similar to naphthalene and are part of a couple of bioactive compounds. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives but also occurs in nature as part of some biomolecules. The difluoromethoxy group contains a methoxy group where two of the hydrogen atoms have been replaced by fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoquinoline backbone, followed by the introduction of the nitro and difluoromethoxy groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoquinoline backbone would provide a rigid, planar structure. The nitro group is a strong electron-withdrawing group, which would impact the electron density and reactivity of the molecule. The difluoromethoxy group would likely add some steric bulk and could impact the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The nitro group is reactive and can participate in various reactions, including reduction reactions. The difluoromethoxy group might also participate in some reactions, especially if conditions cause it to lose a fluoride ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the nitro and difluoromethoxy groups could impact its polarity, solubility, density, boiling point, and melting point .科学的研究の応用
1-DFNIQ has been used in a variety of scientific research applications. It has been used as a starting material for synthesizing a range of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of new fluorescent dyes and as a reagent for the synthesis of peptides and other organic compounds. Additionally, it has been used in the synthesis of novel organic catalysts and as a starting material for the synthesis of organic semiconductors.
作用機序
1-DFNIQ is a reactive intermediate that can be used in a variety of synthetic reactions. It is a nucleophilic species that can be used to initiate a variety of substitution reactions. It can also be used as a leaving group in a variety of substitution reactions. Additionally, it can be used as a catalyst for a variety of organic reactions.
Biochemical and Physiological Effects
1-DFNIQ has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other living organisms.
実験室実験の利点と制限
One of the major advantages of using 1-DFNIQ in laboratory experiments is its low cost and ease of availability. Additionally, it is a relatively stable compound that can be stored in a desiccator and reused multiple times. However, there are some limitations to using 1-DFNIQ in laboratory experiments. It is a reactive compound that can potentially react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it is a relatively volatile compound that can be lost during the reaction process if not handled properly.
将来の方向性
There are a number of potential future directions for the use of 1-DFNIQ. It can be used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and other compounds. Additionally, it can be used in the synthesis of new fluorescent dyes and as a reagent for the synthesis of peptides and other organic compounds. Furthermore, it can be used in the synthesis of novel organic catalysts and as a starting material for the synthesis of organic semiconductors. Finally, it can be used in the development of new synthetic methods and reactions.
合成法
1-DFNIQ can be synthesized from the reaction of 4-nitroaniline and 2,2-difluoroethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds in a two-step process, first forming a difluoromethoxy aniline intermediate, followed by a nucleophilic substitution reaction to form the desired 1-DFNIQ product.
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. The nitro group can be explosive under certain conditions, and both the nitro group and the difluoromethoxy group could potentially be toxic. Therefore, handling this compound would likely require safety precautions .
特性
IUPAC Name |
1-(difluoromethoxy)-4-nitroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)17-9-7-4-2-1-3-6(7)8(5-13-9)14(15)16/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRMXJGRYXZRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

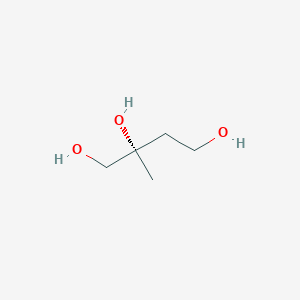
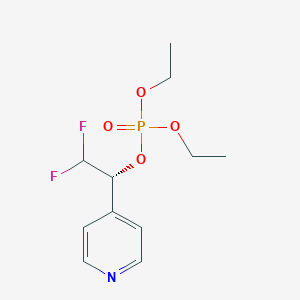
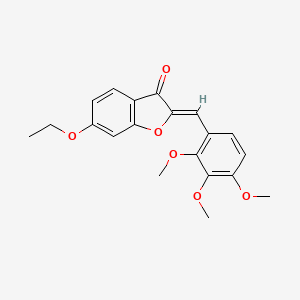
![N-(3,4-diethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2946456.png)
![Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2946457.png)
![Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine](/img/structure/B2946458.png)
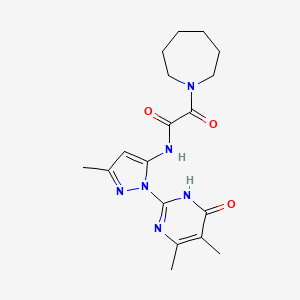
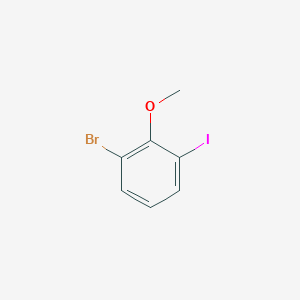
![N,N-dimethyl-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2946465.png)
